5-Hydroxysophoranone

Beschreibung

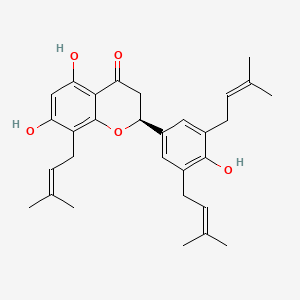

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H36O5 |

|---|---|

Molekulargewicht |

476.6 g/mol |

IUPAC-Name |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3/t27-/m0/s1 |

InChI-Schlüssel |

ABQFAJSGVWQVGF-MHZLTWQESA-N |

Isomerische SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |

Kanonische SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Biosynthetic Pathway of 5-Hydroxysophoranone and Related Prenylated Flavanones

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sophoranone and Prenylated Flavanones

Sophoranone is a prenylated flavanone, a class of natural products known for their diverse biological activities. The core structure is a flavanone skeleton, which is a C6-C3-C6 framework. The defining feature of sophoranone and its derivatives is the presence of one or more isoprenoid (typically prenyl) groups attached to this flavonoid backbone. The "5-hydroxy" designation refers to a hydroxyl group at the 5-position of the A-ring of the flavanone, a common feature among most flavonoids. Prenylated flavonoids, such as those isolated from Sophora flavescens, have garnered significant interest for their potential pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The biosynthesis of these complex molecules involves a combination of the general flavonoid pathway and subsequent modification steps, primarily prenylation.

The Core Flavonoid Biosynthetic Pathway

The biosynthesis of the flavanone core of 5-Hydroxysophoranone follows the general phenylpropanoid and flavonoid pathways.

2.1. Phenylpropanoid Pathway: Synthesis of the Starter Molecule

The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA in a series of enzymatic steps. This molecule serves as the starter substrate for flavonoid biosynthesis.

2.2. Chalcone Synthase (CHS): The Gateway Enzyme

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway[2][3][4][5]. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin chalcone[2][3][4][6]. This reaction establishes the characteristic C6-C3-C6 backbone of flavonoids. The hydroxyl groups that will be present at the 5- and 7-positions of the flavanone are derived from the malonyl-CoA units during this synthesis.

2.3. Chalcone Isomerase (CHI): Cyclization to the Flavanone Core

Naringenin chalcone is then cyclized by the enzyme chalcone isomerase (CHI) to form the flavanone naringenin[6][7][8][9]. Naringenin possesses the characteristic three-ring structure of flavanones and is the central precursor for a wide variety of flavonoid classes[2][8].

The following diagram illustrates the core flavonoid biosynthetic pathway leading to the formation of the naringenin (a 5-hydroxyflavanone) scaffold.

Hydroxylation of the Flavanone Skeleton

The "5-hydroxy" component of 5-Hydroxysophoranone is an intrinsic feature of the flavanone core, naringenin, produced by the action of CHS and CHI. Further hydroxylation events can occur at various positions on the flavanone rings, catalyzed by different classes of enzymes, primarily cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases[10][11].

-

Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates flavanones at the 3-position of the C-ring to produce dihydroflavonols[12][13][14].

-

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes add hydroxyl groups to the 3' and 5' positions of the B-ring[10].

The specific hydroxylation pattern of a given flavonoid is determined by the enzymatic repertoire of the producing organism.

Prenylation: The Final Step in Sophoranone Biosynthesis

The final and defining step in the biosynthesis of sophoranone is the attachment of a prenyl group to the flavanone nucleus. This reaction is catalyzed by prenyltransferases (PTs) [15][16][17][18].

Prenyltransferases utilize prenyl diphosphate donors, most commonly dimethylallyl pyrophosphate (DMAPP), which is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These enzymes catalyze the electrophilic substitution of the aromatic flavonoid ring with the prenyl group. The position of prenylation (e.g., C6, C8, or on a hydroxyl group) is determined by the specific prenyltransferase enzyme[17][19]. In the case of sophoranone, prenylation occurs on the flavanone skeleton.

The following diagram illustrates the final prenylation step in the hypothetical biosynthesis of a 5-Hydroxysophoranone.

Quantitative Data

The following table summarizes representative kinetic parameters for the key enzyme classes involved in the biosynthesis of the prenylated flavanone core. It is important to note that these values can vary significantly depending on the specific enzyme isoform, the source organism, and the assay conditions.

| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Chalcone Synthase (CHS) | Medicago sativa | 4-Coumaroyl-CoA | 1.6 | 1.7 | 1.1 x 106 | [3] |

| Malonyl-CoA | 38 | - | - | [3] | ||

| Chalcone Isomerase (CHI) | Oryza sativa | Naringenin Chalcone | 11.60 | 69.35 | 5.98 x 106 | [7] |

| Isoliquiritigenin | 50.95 | 9.21 x 10-5 | 1.81 | [7] | ||

| Flavanone 3-Hydroxylase (F3H) | Camellia sinensis | Naringenin | 15.2 | 0.23 | 1.5 x 104 | [13] |

| Eriodictyol | 12.8 | 0.21 | 1.6 x 104 | [13] | ||

| Prenyltransferase (PT) | Nocardiopsis gilva | Naringenin | 45 | 0.001 | 22.2 | [20] |

Experimental Protocols

The elucidation of flavonoid biosynthetic pathways relies on a combination of in vitro and in vivo experimental approaches. Below are generalized protocols for key experiments.

6.1. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.

6.2. In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of a purified biosynthetic enzyme.

Example: Chalcone Synthase (CHS) Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add substrates: 4-coumaroyl-CoA and [14C]-malonyl-CoA.

-

Add purified CHS enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding acidified methanol.

-

Extract the chalcone product with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Separate the product from the substrates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactive product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the initial reaction velocity at different substrate concentrations.

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

6.3. In Vivo Pathway Reconstruction

Objective: To demonstrate the biosynthesis of a target molecule in a heterologous host.

Example: Reconstitution of Sophoranone Biosynthesis in E. coli

-

Strain Engineering:

-

Engineer an E. coli strain to produce the necessary precursors, 4-coumaroyl-CoA and malonyl-CoA.

-

This may involve overexpressing genes from the tyrosine biosynthesis pathway and acetyl-CoA carboxylase.

-

-

Pathway Gene Expression:

-

Introduce the genes for CHS, CHI, and a specific prenyltransferase into the engineered E. coli strain on one or more plasmids.

-

-

Fermentation:

-

Culture the engineered E. coli in a suitable medium.

-

Induce the expression of the biosynthetic genes.

-

-

Metabolite Extraction and Analysis:

-

Extract the metabolites from the culture medium and/or cell lysate.

-

Analyze the extracts for the presence of the target sophoranone derivative using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

-

Conclusion

The biosynthesis of 5-Hydroxysophoranone is a multi-step process that leverages the conserved flavonoid pathway and specialized tailoring enzymes. It begins with the formation of a 5-hydroxyflavanone core, naringenin, through the sequential action of chalcone synthase and chalcone isomerase. Subsequent hydroxylation and, most critically, prenylation by specific prenyltransferases lead to the final sophoranone structure. A thorough understanding of this pathway, including the characterization of the key enzymes, is essential for the metabolic engineering of microorganisms for the sustainable production of these valuable bioactive compounds. Further research into the specific enzymes from Sophora species will provide more precise insights into the biosynthesis of sophoranone and its derivatives, paving the way for their application in drug discovery and development.

References

- 1. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 4. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Chalcone isomerase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis | Semantic Scholar [semanticscholar.org]

- 17. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Chemical structure and properties of 5-Hydroxysophoranone

An In-depth Technical Guide on the Chemical Structure and Properties of 5-Hydroxysophoranone for Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Hydroxysophoranone is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of 5-Hydroxysophoranone. Drawing from available literature on this compound and structurally related flavonoids, this document outlines its likely anti-inflammatory and cytotoxic properties, supported by detailed experimental methodologies and an exploration of the underlying signaling pathways. All quantitative data for related compounds are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Properties

5-Hydroxysophoranone, a member of the flavanone class of compounds, possesses a characteristic chemical structure that contributes to its biological activity.[1]

IUPAC Name: 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1][2]

Synonyms: Hydroxysophoranone, CHEBI:185708[1]

Chemical Formula: C₃₀H₃₆O₅[1][2]

The structure features a flavanone backbone with multiple hydroxyl and prenyl groups. The presence of these functional groups, particularly the prenyl chains, is often associated with enhanced bioactivity, including increased lipophilicity which can facilitate membrane permeability.

Table 1: Physicochemical Properties of 5-Hydroxysophoranone

| Property | Value | Source |

| Molecular Weight | 476.6 g/mol | [1][2] |

| XLogP3-AA | 8.2 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Exact Mass | 476.25627424 Da | [1][2] |

Isolation and Synthesis

Isolation from Natural Sources

5-Hydroxysophoranone has been reported to be isolated from various plant species, most notably from the roots of Sophora flavescens and Sophora tonkinensis. The general methodology for its isolation from plant material is outlined below.

Experimental Protocol: Isolation of Flavonoids from Sophora flavescens

-

Extraction: The dried and powdered roots of Sophora flavescens are extracted with a solvent such as 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum extraction of the desired compounds.

-

Concentration: The combined extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture (e.g., chloroform-methanol) to separate the components based on their polarity.

-

Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified using techniques like recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure 5-Hydroxysophoranone.

Note: This is a generalized protocol. Specific details may vary between different studies.

Diagram 1: General Workflow for Isolation of 5-Hydroxysophoranone

Caption: General workflow for the isolation of 5-Hydroxysophoranone from plant sources.

Biological Activities and Mechanism of Action

While specific studies detailing the comprehensive biological activities of 5-Hydroxysophoranone are limited, extensive research on structurally similar prenylated flavonoids suggests potent anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties. The proposed mechanism for 5-Hydroxysophoranone involves the inhibition of key inflammatory mediators and signaling pathways.

Proposed Mechanism of Anti-inflammatory Action:

In inflammatory responses, macrophages, such as the RAW 264.7 cell line, are activated by stimuli like lipopolysaccharide (LPS). This activation leads to the production of pro-inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2), driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is largely regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is hypothesized that 5-Hydroxysophoranone exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway of 5-Hydroxysophoranone

Caption: Proposed mechanism of 5-Hydroxysophoranone in inhibiting the NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT Assay): To determine non-toxic concentrations, cells are treated with various concentrations of 5-Hydroxysophoranone for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of 5-Hydroxysophoranone for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with 5-Hydroxysophoranone and LPS for specific time points. Cell lysates are then prepared, and the protein expression levels of iNOS, COX-2, and phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK) are determined by Western blotting.

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

| Compound | Assay | Cell Line | IC₅₀ Value (µM) | Source |

| 2',3',5,7-Tetrahydroxyflavone | NO Production Inhibition | RAW 264.7 | 19.7 | [3] |

| Luteolin | NO Production Inhibition | RAW 264.7 | 17.1 | [3] |

| Note: IC₅₀ values for 5-Hydroxysophoranone are not currently available in the public literature. The data presented is for structurally similar flavonoids to provide a reference for potential potency. |

Cytotoxic Activity

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The prenyl groups on 5-Hydroxysophoranone may enhance its ability to induce apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of 5-Hydroxysophoranone and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 3: Cytotoxic Activity of Structurally Related Compounds on Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ Value (µg/mL) | Source |

| Prosopis juliflora leave extracts | MCF-7 | 18.17 | [4] |

| Prosopis juliflora leave extracts | HepG2 | 33.1 | [4] |

| Moringa oleifera seed essential oil | HeLa | 422.8 | [5] |

| Moringa oleifera seed essential oil | HepG2 | 751.9 | [5] |

| Moringa oleifera seed essential oil | MCF-7 | 226.1 | [5] |

| Note: IC₅₀ values for 5-Hydroxysophoranone are not currently available in the public literature. The data presented is for natural extracts containing various compounds and serves as a general reference. |

Conclusion and Future Directions

5-Hydroxysophoranone is a promising natural product with a chemical structure that suggests significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. The methodologies and proposed mechanisms of action outlined in this guide, based on research into related flavonoids, provide a solid foundation for future investigations. Further studies are warranted to isolate larger quantities of 5-Hydroxysophoranone, definitively elucidate its biological activities, and establish its specific quantitative efficacy through rigorous in vitro and in vivo testing. Such research will be crucial in determining its potential for development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prosopis juliflora leave extracts induce cell death of MCF-7, HepG2, and LS-174T cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 5-Hydroxysophoranone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone is a prenylated flavonoid, a class of natural products known for a wide array of biological activities. As a novel compound, a thorough investigation into its in vitro effects is a critical first step in the drug discovery and development process. This technical guide provides a comprehensive overview of the potential in vitro biological activities of 5-Hydroxysophoranone, including detailed experimental protocols and data presentation formats. Due to the limited availability of specific experimental data for 5-Hydroxysophoranone, this document presents a framework for its investigation based on established methodologies for analogous flavonoid compounds. The quantitative data herein is illustrative and serves to guide future experimental design and data interpretation.

Anticipated Biological Activities

Based on the known bioactivities of structurally related flavonoids, 5-Hydroxysophoranone is hypothesized to possess anticancer, anti-inflammatory, and antiviral properties. These activities are likely mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

The potential of 5-Hydroxysophoranone to inhibit the growth of cancer cells can be assessed through various in vitro assays. A primary screening method is the evaluation of its cytotoxic effects on different cancer cell lines.

Data Presentation: Cytotoxicity of 5-Hydroxysophoranone

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table presents hypothetical IC50 values for 5-Hydroxysophoranone against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HCT116 | Colon Cancer | 22.5 |

| A549 | Lung Cancer | 35.1 |

| HeLa | Cervical Cancer | 18.9 |

| HepG2 | Liver Cancer | 28.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

Materials:

-

5-Hydroxysophoranone stock solution (in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 5-Hydroxysophoranone in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of 5-Hydroxysophoranone can be investigated by its ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade, and to reduce the production of pro-inflammatory mediators.

Data Presentation: Inhibition of NF-κB and Pro-inflammatory Cytokines

The following tables present hypothetical data on the inhibitory effects of 5-Hydroxysophoranone on NF-κB activation and the secretion of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Table 2: Inhibition of NF-κB Activation

| Compound | Hypothetical IC50 (µM) |

|---|

| 5-Hydroxysophoranone | 8.7 |

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion

| Cytokine | 5-Hydroxysophoranone Concentration (µM) | Hypothetical % Inhibition |

|---|---|---|

| TNF-α | 10 | 65 |

| IL-6 | 10 | 58 |

Experimental Protocol: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[4]

Materials:

-

RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

-

5-Hydroxysophoranone stock solution

-

Lipopolysaccharide (LPS)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in 96-well plates and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of 5-Hydroxysophoranone for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activation relative to the LPS-stimulated control and determine the IC50 value.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by 5-Hydroxysophoranone.

Antiviral Activity

The antiviral efficacy of 5-Hydroxysophoranone can be determined by its ability to inhibit the replication of various viruses in cell culture.

Data Presentation: Antiviral Activity of 5-Hydroxysophoranone

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity. The following table shows hypothetical EC50 values for 5-Hydroxysophoranone against two common viruses.

| Virus | Host Cell | Hypothetical EC50 (µM) |

| Influenza A (H1N1) | MDCK | 12.8 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 9.3 |

Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][6][7][8]

Materials:

-

Virus stock (e.g., Influenza A, HSV-1)

-

Host cells (e.g., MDCK, Vero)

-

5-Hydroxysophoranone stock solution

-

Infection medium (serum-free medium)

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus. Pre-incubate the virus dilutions with different concentrations of 5-Hydroxysophoranone for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the overlay medium to restrict the spread of the virus.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Visualization: Plaque Reduction Assay Workflow

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

Conclusion

This technical guide outlines a systematic approach for the in vitro evaluation of the biological activities of 5-Hydroxysophoranone. The provided protocols for assessing anticancer, anti-inflammatory, and antiviral effects, along with the templates for data presentation and pathway visualization, offer a robust framework for researchers. The illustrative data and diagrams are intended to guide the design and interpretation of future experiments. Comprehensive in vitro characterization is essential to elucidate the mechanisms of action of 5-Hydroxysophoranone and to determine its potential as a lead compound for the development of new therapeutic agents.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

An In-depth Technical Guide on the Mechanism of Action of 5-Hydroxysophoranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxysophoranone, a prenylated flavonoid, has emerged as a compound of significant interest in oncological and immunological research. Preclinical studies have begun to elucidate its mechanisms of action, revealing a multi-faceted pharmacological profile that includes anti-proliferative, pro-apoptotic, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of 5-Hydroxysophoranone's mechanism of action, with a focus on its impact on key cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways involved to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities. Among these, 5-Hydroxysophoranone has attracted attention for its potential therapeutic applications, particularly in cancer and inflammatory diseases. Its chemical structure, characterized by a flavonoid backbone with prenyl substitutions, is believed to contribute to its bioactivity. This guide will delve into the molecular mechanisms that underpin the observed pharmacological effects of 5-Hydroxysophoranone.

Anti-Cancer Activity

The anti-cancer properties of 5-Hydroxysophoranone and its analogs are attributed to their ability to modulate several key cellular processes involved in tumor growth and survival.

Inhibition of Cell Proliferation

Studies on compounds structurally related to 5-Hydroxysophoranone have demonstrated potent anti-proliferative effects across various cancer cell lines. For instance, a synthetic 5-hydroxy-2H-pyrrol-2-one derivative exhibited significant growth inhibition in breast cancer cells.

Table 1: Anti-proliferative Activity of a 5-Hydroxy-2H-pyrrol-2-one Derivative in Breast Cancer Cells [1]

| Cell Line | Compound | IC50 (µM) |

| T47D | 32 | 5.34 ± 2.47 |

| T47D | 35 | 6.98 ± 1.15 |

| MCF-7 | 32 | 1.52 ± 1.25 |

| MCF-7 | 35 | 4.30 ± 0.77 |

IC50 values represent the concentration required to inhibit cell growth by 50%. Data are presented as mean ± SEM.

Induction of Apoptosis

A critical mechanism underlying the anti-cancer effects of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Evidence suggests that 5-Hydroxysophoranone and related compounds can trigger apoptotic pathways in cancer cells. This is often mediated through the modulation of key regulatory proteins involved in both the intrinsic and extrinsic apoptotic cascades.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Certain phytochemicals can interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cell division. While direct evidence for 5-Hydroxysophoranone is still emerging, related compounds have been shown to induce cell cycle arrest, suggesting a potential mechanism of action.

Modulation of Key Signaling Pathways

The pharmacological effects of 5-Hydroxysophoranone are orchestrated through its interaction with and modulation of critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and inflammation.[2][3] Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Natural products are being explored for their ability to inhibit the STAT3 signaling pathway.[2] The major mechanisms of inhibition include targeting upstream regulators, direct binding to the STAT3 SH2 domain, and inhibiting STAT3 phosphorylation and dimerization.[2]

Figure 1: Proposed inhibition of the STAT3 signaling pathway by 5-Hydroxysophoranone.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell growth, proliferation, and survival. Their dysregulation is frequently observed in cancer. While direct studies on 5-Hydroxysophoranone are limited, many flavonoids are known to modulate these pathways, suggesting a potential area of investigation for its mechanism of action.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cell survival. Its aberrant activation is linked to both cancer and chronic inflammatory diseases. Hydroxysafflor yellow A, a flavonoid, has been shown to inhibit angiogenesis by blocking the NF-κB signaling pathway, suggesting that 5-Hydroxysophoranone may exert similar effects.[4]

Anti-Inflammatory Activity

The anti-inflammatory properties of flavonoids are well-documented. They can modulate the production of inflammatory mediators and regulate the activity of immune cells. The potential of 5-Hydroxysophoranone to inhibit key inflammatory pathways, such as NF-κB and STAT3, underscores its potential as an anti-inflammatory agent.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of compounds like 5-Hydroxysophoranone.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-Hydroxysophoranone for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Figure 2: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Treat cells with 5-Hydroxysophoranone to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Future Directions

While initial studies on related compounds are promising, further research is required to fully elucidate the mechanism of action of 5-Hydroxysophoranone. Future investigations should focus on:

-

Quantitative Proteomics and Microarray Analysis: To obtain a global and unbiased view of the cellular proteins and genes affected by 5-Hydroxysophoranone treatment.[5][6][7]

-

In Vivo Studies: To validate the in vitro findings in animal models of cancer and inflammation and to assess the compound's pharmacokinetic and pharmacodynamic properties.

-

Target Identification: To pinpoint the direct molecular targets of 5-Hydroxysophoranone, which will be crucial for understanding its precise mechanism of action and for rational drug design.

-

Combination Therapies: To explore the potential synergistic effects of 5-Hydroxysophoranone with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

Conclusion

5-Hydroxysophoranone is a promising natural product with demonstrated potential as an anti-cancer and anti-inflammatory agent. Its ability to modulate key signaling pathways, such as STAT3, highlights its therapeutic potential. The information and protocols presented in this technical guide are intended to facilitate further research into the mechanism of action of 5-Hydroxysophoranone and to accelerate its development as a potential therapeutic agent for the treatment of human diseases.

References

- 1. Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxysafflor yellow A inhibits angiogenesis of hepatocellular carcinoma via blocking ERK/MAPK and NF-κB signaling pathway in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative proteomic analysis reveals the molecular mechanism of the Yesso scallop (Patinopecten yessoensis) in response to Polydora infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microarray analysis identifies COMP as the most differentially regulated transcript throughout in vitro follicle growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of gene expression microarray analysis in finding complex disease genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: A Guide to the Preliminary Cytotoxicity Screening of 5-Hydroxysophoranone and Related Prenylated Flavanones

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxysophoranone is a prenylated flavanone, a class of natural compounds known for a wide range of biological activities. Flavanones isolated from Sophora species, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[1][2][3][4][5] A preliminary cytotoxicity screening is the foundational step in evaluating the potential of a compound like 5-Hydroxysophoranone as an anticancer agent. This process involves exposing cultured cancer cells to the compound and measuring the impact on cell viability and proliferation. The primary goal is to determine the concentration at which the compound exerts a toxic effect, often quantified as the half-maximal inhibitory concentration (IC50).

This technical guide provides a comprehensive overview of the core components of such a screening, including detailed experimental protocols, data presentation standards, and visualization of key processes, using data from related Sophora flavanones as a practical framework.

Data Presentation: Cytotoxicity of Sophora Flavanones

Quantitative data from cytotoxicity assays are typically summarized to show the potency of a compound against various cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is the most common metric. The data below is compiled from studies on flavanones isolated from Sophora flavescens, which are structurally related to 5-Hydroxysophoranone.

Table 1: Summary of IC50 Values for Sophora Flavescens Flavanones Against Human Cancer Cell Lines

| Compound Name | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Sophoflavanone G | A549 | Lung Carcinoma | ~20 | Cisplatin | ~20 | [2][6] |

| Sophoflavanone G | H460 | Lung Carcinoma | ~20 | Cisplatin | ~20 | [2][6] |

| Sophoflavanone G | H1299 | Lung Carcinoma | ~20 | Cisplatin | ~20 | [2][6] |

| Sophoflavanone G | HeLa | Cervical Cancer | ~20 | Cisplatin | ~20 | [2][6] |

| Kurarinol A (New Flavanonol) | HepG2 | Liver Cancer | 7.50 | Irinotecan | 0.6 | [4] |

| Kurarinol A (New Flavanonol) | A549 | Lung Carcinoma | 10.55 | Irinotecan | 1.0 | [4] |

| Kurarinol A (New Flavanonol) | MCF7 | Breast Cancer | 9.88 | Irinotecan | 0.9 | [4] |

| Sophoranone Analog (Compound 3) | H460 | Lung Carcinoma | 4.67 | - | - | [5] |

Note: The data presented are for compounds structurally related to 5-Hydroxysophoranone and are intended to be representative of the type of data generated in a preliminary cytotoxicity screen.

Experimental Protocols

The following protocols describe standard methodologies for assessing the cytotoxicity of a test compound like 5-Hydroxysophoranone. The MTT assay is a widely used colorimetric method for this purpose.[2][5][6]

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, H460, HeLa, MCF-7) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

-

Cell Seeding:

-

Harvest cells that are in the logarithmic phase of growth using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

-

Seed the cells into a 96-well flat-bottom plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 5-Hydroxysophoranone in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug like Cisplatin or Doxorubicin).

-

Incubate the plate for another 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following visualizations are generated using Graphviz (DOT language) and adhere to the specified design constraints.

Experimental Workflow for MTT Cytotoxicity Assay

Figure 1: Workflow of the MTT cell viability assay.

Hypothesized Apoptotic Signaling Pathway

Studies on related flavonoids from Sophora flavescens suggest that their cytotoxic effects can be mediated through the induction of apoptosis.[3] This diagram illustrates a simplified intrinsic apoptosis pathway that a compound like 5-Hydroxysophoranone might trigger.

Figure 2: Simplified intrinsic apoptosis signaling pathway.

References

- 1. Cytotoxicty and radical modulating activity of isoflavones and isoflavanones from Sophora species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxic effects of flavonoids from root of Sophora flavescens in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

5-Hydroxysophoranone: A Deep Dive into its Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has emerged as a compound of significant interest in oncological and inflammatory research. Known for its potent anti-tumor and anti-inflammatory properties, understanding the intricate signaling pathways modulated by this natural compound is paramount for its development as a novel therapeutic agent. This technical guide provides a comprehensive analysis of the molecular mechanisms of 5-Hydroxysophoranone, focusing on its impact on key cellular signaling cascades. We present a synthesis of the current understanding, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by 5-Hydroxysophoranone

Extensive research has identified two primary signaling pathways that are significantly influenced by 5-Hydroxysophoranone: the Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/Akt signaling cascade. These pathways are crucial regulators of cell proliferation, survival, apoptosis, and inflammation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

The MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell growth, differentiation, and stress responses. 5-Hydroxysophoranone has been shown to exert its anti-cancer effects by modulating this pathway. Specifically, it has been observed to suppress the activation of key components of the MAPK pathway, leading to the inhibition of cancer cell migration and invasion.[1] In the context of inflammation, 5-Hydroxysophoranone interrupts the NF-κB and MAPK signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines and mediators.[2]

dot

Caption: 5-Hydroxysophoranone inhibits the MAPK signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. 5-Hydroxysophoranone has been shown to down-regulate the phosphorylation of key proteins in this pathway, contributing to its anti-neuroinflammatory effects.[3] By inhibiting the PI3K/Akt pathway, 5-Hydroxysophoranone can promote apoptosis and inhibit the proliferation of cancer cells.

dot

Caption: 5-Hydroxysophoranone inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis

A key mechanism of action for 5-Hydroxysophoranone's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of the intrinsic apoptotic pathway. Treatment with 5-Hydroxysophoranone leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1]

dot

Caption: 5-Hydroxysophoranone induces apoptosis via the intrinsic pathway.

Quantitative Data Summary

While specific IC50 values for 5-Hydroxysophoranone across a wide range of cancer cell lines are not extensively documented in a single repository, studies on Sophoraflavanone G (an alternative name for 5-Hydroxysophoranone) provide valuable insights into its potency.

| Cell Line | Cancer Type | Effect | Concentration/Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Induces apoptosis, suppresses migration and invasion | Not specified[1] |

| HL-60 | Human Leukemia | Promotes apoptosis | Not specified[1] |

| BV2 microglia | - | Anti-neuroinflammatory activity | Not specified[3] |

Further research is required to establish a comprehensive profile of 5-Hydroxysophoranone's IC50 values across various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the signaling pathways affected by 5-Hydroxysophoranone.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 5-Hydroxysophoranone on cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 5-Hydroxysophoranone (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the MAPK and PI3K/Akt signaling pathways.

Methodology:

-

Treat cancer cells with 5-Hydroxysophoranone at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

References

- 1. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Hydroxysophoranone: A Technical Guide

Disclaimer: Direct experimental data on 5-Hydroxysophoranone is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets based on studies of structurally similar compounds, particularly flavonoids and chromanones. The information presented herein is intended for research and drug development professionals and should be interpreted with caution pending direct investigation of 5-Hydroxysophoranone.

Introduction

5-Hydroxysophoranone is a flavonoid, a class of natural compounds known for a wide range of biological activities. Its chemical structure, featuring a chromanone core with hydroxyl substitutions, suggests potential interactions with various cellular signaling pathways implicated in inflammation, viral infections, neurodegenerative diseases, and cancer. This technical guide summarizes the likely therapeutic targets of 5-Hydroxysophoranone by examining the mechanisms of action of analogous compounds.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally related flavonoids and chromanones, the primary therapeutic areas for 5-Hydroxysophoranone are likely to be:

-

Anti-inflammatory: Targeting key signaling pathways in inflammation.

-

Antiviral: Interfering with viral entry and replication.

-

Neuroprotective: Modulating oxidative stress and neuroinflammation.

-

Anticancer: Inducing apoptosis and inhibiting cancer cell proliferation.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inappropriate activation of NF-κB is linked to a variety of inflammatory diseases. Structurally similar compounds to 5-Hydroxysophoranone have been shown to exert anti-inflammatory effects by inhibiting this pathway.

Inferred Mechanism of Action:

5-Hydroxysophoranone may inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Key Molecular Targets:

-

Inhibitor of NF-κB kinase (IKK) complex: Phosphorylation of IκBα by IKK is a critical step for its degradation.

-

NF-κB (p65/p50 subunits): Direct inhibition of NF-κB's DNA binding or transcriptional activity.

Downstream Effects:

-

Reduced expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

-

Decreased production of inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Antiviral Activity: Targeting Viral Entry

Flavonoids have demonstrated notable antiviral properties, particularly against enveloped viruses like coronaviruses. The primary mechanism often involves the inhibition of viral entry into host cells.

Inferred Mechanism of Action:

5-Hydroxysophoranone may interfere with the interaction between the viral spike protein and the host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2. This would prevent the virus from attaching to and entering the cell, thereby halting the infection at an early stage.

Key Molecular Targets:

-

Viral Spike Protein: Binding to the receptor-binding domain (RBD) to block its interaction with the host receptor.

-

Host Cell Receptors (e.g., ACE2): Potentially altering the conformation of the receptor to prevent viral binding.

Neuroprotective Effects: Targeting the Nrf2/HO-1 Pathway

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative damage. Many phytochemicals exert neuroprotective effects by activating this pathway.

Inferred Mechanism of Action:

5-Hydroxysophoranone may promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to the expression of cytoprotective enzymes like Heme oxygenase-1 (HO-1).

Key Molecular Targets:

-

Kelch-like ECH-associated protein 1 (Keap1): Nrf2 is normally sequestered in the cytoplasm by Keap1. 5-Hydroxysophoranone may induce a conformational change in Keap1, leading to the release of Nrf2.

-

Nrf2: Promoting its stability and nuclear translocation.

Downstream Effects:

-

Increased expression of antioxidant enzymes (e.g., HO-1, NQO1).

-

Enhanced cellular defense against oxidative stress.

-

Reduced neuroinflammation.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro activities of compounds structurally related to 5-Hydroxysophoranone. This data provides a preliminary indication of the potential potency of 5-Hydroxysophoranone.

| Compound | Therapeutic Area | Assay | Cell Line | IC50 / EC50 |

| (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | ~20 µM |

| 5,6-dihydroxyflavone | Antiviral (SARS-CoV-2) | Cytopathic Effect | Vero E6 | Not specified |

| Sophocarpine | Neuroprotection | Glutamate-induced cytotoxicity | HT22 | 1.25 - 10 µM |

Experimental Protocols of Cited Methodologies

Detailed experimental protocols for the key assays mentioned are provided below to guide future research on 5-Hydroxysophoranone.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., RAW 264.7, HT22, or cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Hydroxysophoranone) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural similarity of 5-Hydroxysophoranone to other bioactive flavonoids and chromanones strongly suggests its potential as a therapeutic agent. The most promising therapeutic targets appear to be key regulatory proteins within the NF-κB and Nrf2 signaling pathways, as well as viral proteins involved in host cell entry.

Future research should focus on:

-

In vitro validation: Conducting cell-based assays to directly assess the anti-inflammatory, antiviral, neuroprotective, and anticancer activities of 5-Hydroxysophoranone.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by 5-Hydroxysophoranone using techniques such as Western blotting, reporter gene assays, and molecular docking.

-

In vivo studies: Evaluating the efficacy and safety of 5-Hydroxysophoranone in relevant animal models of disease.

A thorough investigation of these areas will be crucial to determine the true therapeutic potential of 5-Hydroxysophoranone and its viability as a lead compound for drug development.

Methodological & Application

Application Note: Quantitative Analysis of 5-Hydroxysophoranone using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxysophoranone in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, metabolism research, and other applications requiring precise measurement of 5-Hydroxysophoranone.

Introduction

5-Hydroxysophoranone is a flavanone, a class of flavonoids known for their diverse biological activities. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action in various pharmacological models. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of 5-Hydroxysophoranone.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 5-Hydroxysophoranone from plasma samples.

Protocol:

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar flavanone not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample preparation workflow for 5-Hydroxysophoranone.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. The selection of precursor and product ions is crucial for the specificity of the method. Based on the structure of 5-Hydroxysophoranone and typical fragmentation of flavanones, the following multiple reaction monitoring (MRM) transitions are proposed.

| Parameter | Value |

| Ionization Mode | Electrospray (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 5-Hydroxysophoranone | [M-H]⁻ | Fragment 1 | Optimized Value | 100 |

| [M-H]⁻ | Fragment 2 | Optimized Value | 100 | |

| Internal Standard | [M-H]⁻ | Fragment 1 | Optimized Value | 100 |

Note: Specific m/z values and collision energies need to be optimized by direct infusion of a standard solution of 5-Hydroxysophoranone.

LC-MS/MS analytical workflow.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to be assessed include:

-

Linearity: The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix should be demonstrated.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.

-

Recovery: The efficiency of the extraction procedure should be determined.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions should be evaluated.

Quantitative Data Summary

The following tables are provided as templates for summarizing the quantitative data obtained from method validation and sample analysis.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Weighting |

| 5-Hydroxysophoranone | e.g., 1 - 1000 | >0.99 | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | Value | <20% | 80-120% | <20% | 80-120% |

| Low | Value | <15% | 85-115% | <15% | 85-115% |

| Medium | Value | <15% | 85-115% | <15% | 85-115% |

| High | Value | <15% | 85-115% | <15% | 85-115% |

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of 5-Hydroxysophoranone in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be adapted and optimized to meet the specific requirements of various research applications.

Application Notes and Protocols for the Extraction of 5-Hydroxysophoranone from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of 5-Hydroxysophoranone, a promising bioactive flavonoid, from plant sources, primarily Sophora flavescens. Additionally, the document outlines the compound's known mechanism of action, including its impact on key cellular signaling pathways.

Introduction

5-Hydroxysophoranone, also known as sophoraflavanone G, is a prenylated flavonoid found in the roots of Sophora flavescens, a plant with a long history in traditional Chinese medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3][4] Notably, research has demonstrated its ability to induce apoptosis in cancer cells and modulate critical signaling pathways, such as the MAPK and PI3K/Akt pathways, making it a valuable candidate for further investigation in drug development.[5][6][7]

This document provides detailed methodologies for the efficient extraction and purification of 5-Hydroxysophoranone, enabling researchers to obtain high-purity material for in-vitro and in-vivo studies.

Data Presentation

Table 1: Quantitative Yield of 5-Hydroxysophoranone (Sophoraflavanone G) from Sophora flavescens Crude Extract

| Extraction Method | Starting Material (Crude Extract) | Compound | Yield (mg) | Purity (%) | Recovery (%) |

| High-Speed Countercurrent Chromatography (HSCCC) | 350 mg | 5-Hydroxysophoranone (Sophoraflavanone G) | 22.5 mg | 95.6% | 91.7% |

Data extracted from a single-step preparative isolation study.[8]

Experimental Protocols

Extraction of Crude Flavonoids from Sophora flavescens

This protocol describes a standard method for obtaining a crude flavonoid extract from the dried roots of Sophora flavescens.

Materials and Reagents:

-

Dried roots of Sophora flavescens

-

70% Ethanol

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

Procedure:

-

Grind the dried roots of Sophora flavescens into a fine powder.

-

Weigh 5.0 g of the powdered plant material.

-

Perform reflux extraction with 8 times the volume of 70% ethanol for 2 hours.

-

Repeat the extraction process with 6 times the volume of 70% ethanol for another 2 hours.

-

Combine the filtrates from both extraction steps.

-

Concentrate the combined extract using a rotary evaporator to obtain the crude flavonoid extract.

Preparative Isolation of 5-Hydroxysophoranone by High-Speed Countercurrent Chromatography (HSCCC)

This protocol details the single-step purification of 5-Hydroxysophoranone from the crude extract.[8]

Instrumentation and Reagents:

-

High-Speed Countercurrent Chromatograph

-

Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v)

-

Crude extract of Sophora flavescens

Procedure:

-

Prepare the two-phase solvent system by mixing equal volumes of n-hexane, ethyl acetate, methanol, and water. Equilibrate the mixture in a separatory funnel and separate the two phases.

-

Fill the HSCCC column with the upper phase as the stationary phase.

-

Dissolve 350 mg of the crude extract in a suitable volume of the biphasic solvent system.

-

Inject the sample into the HSCCC system.

-

Elute with the lower phase as the mobile phase at a flow rate of 1.0 mL/min.

-

After 120 minutes, increase the flow rate of the mobile phase to 2.0 mL/min to expedite the elution of more polar compounds.

-

Monitor the effluent with a UV detector and collect fractions corresponding to the peak of 5-Hydroxysophoranone.

-

Combine the fractions containing the pure compound and evaporate the solvent to obtain purified 5-Hydroxysophoranone.

Quantification of 5-Hydroxysophoranone by High-Performance Liquid Chromatography (HPLC)